N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-6-11-10(12-17(2,13)14)5-8(9)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
LAYJODNSUHDHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is functionalized with cyclopropoxy and methylthio groups.
Reaction Conditions: The functionalized pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine).
Scientific Research Applications
N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide share structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
